molecular formula C19H25N5O2S B11282888 N-cycloheptyl-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide

N-cycloheptyl-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide

Cat. No.: B11282888
M. Wt: 387.5 g/mol
InChI Key: CKUGRNQAMUTAHO-UHFFFAOYSA-N
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Description

N-cycloheptyl-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide typically involves multiple steps, starting from readily available precursors One common approach involves the cyclization of appropriate intermediates under controlled conditionsThe reaction conditions often include the use of solvents like tetrahydrofuran (THF) and ethanol, with catalysts such as piperidine and carbonyl diimidazole (CDI) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic ring, facilitated by reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

N-cycloheptyl-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cycloheptyl-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby disrupting the normal function of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cycloheptyl-4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core with cycloheptyl and butanamide groups makes it a valuable compound for further research and development.

Properties

Molecular Formula

C19H25N5O2S

Molecular Weight

387.5 g/mol

IUPAC Name

N-cycloheptyl-4-(8-methyl-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)butanamide

InChI

InChI=1S/C19H25N5O2S/c1-23-18(26)17-14(11-12-27-17)24-15(21-22-19(23)24)9-6-10-16(25)20-13-7-4-2-3-5-8-13/h11-13H,2-10H2,1H3,(H,20,25)

InChI Key

CKUGRNQAMUTAHO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)NC4CCCCCC4

Origin of Product

United States

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